Asperosaponin VI

Übersicht

Beschreibung

Akebia saponin D is a bioactive triterpenoid saponin extracted from the plant Dipsacus asper Wall. ex DC. It is known for its various therapeutic effects, including anti-inflammatory, neuroprotective, and osteoprotective properties .

Wissenschaftliche Forschungsanwendungen

Akebia saponin D has been extensively studied for its scientific research applications in various fields:

Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

Biology: Investigated for its effects on cellular processes, including inflammation and apoptosis.

Medicine: Explored for its potential in treating diseases such as asthma, osteoarthritis, and neurodegenerative disorders

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Wirkmechanismus

Asperosaponin VI, also known as Akebia saponin D, is a natural compound with a wide range of biological and pharmacological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target several key proteins and pathways in the body. It has been shown to up-regulate the Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular endothelial growth factor (VEGF) signaling pathway, which are crucial for angiogenesis . It also targets the Peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathway in microglial cells .

Mode of Action

This compound interacts with its targets to induce several changes. It promotes angiogenesis in human umbilical vein endothelial cells (HUVECs) by up-regulating the HIF-1α/VEGF pathway . It also induces a neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the HIF-1α/VEGF pathway, promoting angiogenesis and accelerating wound healing . It also regulates the PPAR-γ pathway, inducing a neuroprotective microglial phenotype in the hippocampus . Furthermore, it promotes osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway .

Pharmacokinetics

This compound’s development and application have been restricted due to poor gastrointestinal permeability and oral bioavailability . . This promotes the gastrointestinal absorption and permeability of this compound, increasing its exposure in vivo and thus improving its biopharmacological characteristics .

Result of Action

This compound has several molecular and cellular effects. It promotes angiogenesis, enhances vascularization in regenerated tissue, and facilitates wound healing . It also improves the bone microstructure by reversing the decrease in bone volume fraction and trabecular number, and the increase in trabecular separation and structure model index of cancellous bone in hindlimb suspension mice .

Action Environment

The action of this compound is influenced by the gastrointestinal environment. The interaction between this compound and endogenous components NaTC and/or DOPC in the gastrointestinal environment influences its biopharmaceutical properties .

Biochemische Analyse

Biochemical Properties

Asperosaponin VI interacts with various enzymes, proteins, and other biomolecules. It has been found to promote osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway . It also induces the formation of dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the proliferation of bone marrow stromal cells isolated from ovariectomized rats . It also promotes angiogenesis of human umbilical vein endothelial cells in vitro via up-regulating the HIF-1α/VEGF pathway . Furthermore, it has been found to inhibit the morphological expansion of microglia cells and modulate the expression of proinflammatory and antiinflammatory cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It enhances the expression of ALP, OCN, Col 1 and RUNX2, and reduces the p-AKT levels induced by LY294002 . It also promotes the gastrointestinal absorption and permeability of this compound and increases its exposure in vivo .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been demonstrated that this compound could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mice exposed to chronic mild stress were treated with this compound (40 mg/kg) for three weeks, which ameliorated depression-like behaviors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate the expression of triterpenoid biosynthetic genes and facilitate the biosynthesis of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It forms dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization, which promotes its gastrointestinal absorption and permeability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Akebia saponin D involves a two-step macroporous resin column separation process. Initially, HPD-722 resin is used to increase the purity of Akebia saponin D from 6.27% to 59.41%. Subsequently, ADS-7 resin is employed to further purify the compound to a purity of 95.05% . This method is simple, efficient, and suitable for large-scale production.

Industrial Production Methods

Industrial-scale preparation of Akebia saponin D follows the same two-step macroporous resin column separation process. The method has been demonstrated to be effective for large-scale preparations, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Akebia saponin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving Akebia saponin D include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications.

Major Products Formed

The major products formed from the reactions of Akebia saponin D include derivatives with enhanced anti-inflammatory and neuroprotective properties. These derivatives are valuable for further research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Akebia-Saponin D ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Molekülstruktur und Bioaktivität. Ähnliche Verbindungen umfassen:

Asperosaponin VI: Ein weiteres Triterpenoid-Saponin mit ähnlichen entzündungshemmenden Eigenschaften.

Saikosaponin A und D: Bekannt für ihre hepatoprotektiven und entzündungshemmenden Wirkungen.

Ginsenoside: Triterpenoid-Saponine, die in Ginseng vorkommen, mit verschiedenen therapeutischen Eigenschaften.

Akebia-Saponin D sticht durch seine spezifischen Wirkungen auf die IL-6-STAT3-DNMT3b-Achse und die NRF2/HO-1/NF-κB-Achse hervor, was es zu einer wertvollen Verbindung für weitere Forschung und therapeutische Entwicklung macht .

Biologische Aktivität

Asperosaponin VI (AS6), a bioactive saponin derived from Dipsacus asperoides, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : AS6 has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are implicated in neuroinflammation. This effect contributes to its potential in treating neurodegenerative diseases .

- Cardioprotective Effects : Research indicates that AS6 can protect myocardial cells from damage, potentially through the regulation of apoptosis-related proteins such as BAX and caspase-3 .

- Anti-inflammatory Activity : AS6 modulates inflammatory responses by affecting various signaling pathways, including the transforming growth factor beta (TGF-β) pathway, which plays a crucial role in inflammation and tissue repair .

- Bone Health : Studies suggest that AS6 promotes osteoblast differentiation via the p38 MAPK and ERK1/2 signaling pathways, indicating its potential use in treating osteoporosis .

- Wound Healing : AS6 enhances angiogenesis and cell proliferation, facilitating improved wound healing processes .

The biological activities of this compound are mediated through several molecular mechanisms:

- Regulation of Cytokine Expression : AS6 downregulates pro-inflammatory cytokines while upregulating protective factors like hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), promoting vascularization and tissue repair .

- Inhibition of Apoptosis : By modulating apoptotic pathways, AS6 slows down cell death in various tissues, contributing to its protective effects against oxidative stress and inflammation .

- Promotion of Cell Differentiation : AS6 induces osteoblast maturation through specific signaling pathways, enhancing bone formation and repair processes .

Study on Tendon Healing

A notable study investigated the effects of this compound on tendon healing in rabbits. The results indicated that treatment with AS6 significantly improved tendon structure and function compared to control groups. The treatment led to enhanced blood flow and reduced inflammation at higher doses (20 mg/kg and 40 mg/kg) without adverse effects on tendon integrity .

Research on Recurrent Spontaneous Abortion (RSA)

Another study explored the therapeutic potential of AS6 in alleviating recurrent spontaneous abortion. Bioinformatics analyses revealed that AS6 interacts with numerous targets involved in reproductive health. Experimental validation confirmed its efficacy in improving decidualization processes and reducing inflammatory responses in uterine tissues .

Data Summary

The following table summarizes key biological activities and corresponding mechanisms associated with this compound:

Eigenschaften

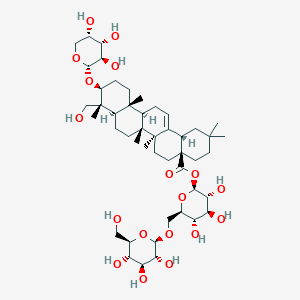

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXMHCQWYVXTE-HMRSNRLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39524-08-8 | |

| Record name | Asperosaponin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What are the primary molecular targets of Asperosaponin VI?

A1: Research suggests that this compound interacts with various molecular targets, including:

- Estrogen Receptors: this compound has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.

- PPAR-γ Pathway: Studies indicate that this compound may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []

- PERK Pathway: this compound has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []

- PI3K/Akt Pathway: Evidence suggests that this compound activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []

- Nrf2/HO-1/NF-κB Axis: Research indicates that this compound exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []

Q2: How does this compound promote osteogenic differentiation?

A2: this compound appears to promote osteogenic differentiation through multiple mechanisms:

- BMP-2 Upregulation: Studies have shown that this compound can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []

- Activation of p38 and ERK1/2: this compound has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []

- Estrogen Signaling Pathway: Research suggests that this compound may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []

Q3: What is the role of this compound in modulating inflammation?

A3: this compound has demonstrated anti-inflammatory effects in various studies:

- Suppression of Inflammatory Mediators: In chondrocytes, this compound has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []

- Activation of Nrf2/HO-1 Pathway: Mechanistically, this compound activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []

- Modulation of Microglial Phenotype: this compound promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C54H82O23, and its molecular weight is 1098.5 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for this compound and its metabolites are reported in several studies. [, , , ]

Q6: What is known about the absorption and metabolism of this compound?

A6: Studies indicate that this compound undergoes significant metabolism after oral administration. [, , , ]

- Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []

- Biliary Excretion: this compound and its metabolites are excreted in bile. []

- Intestinal Absorption: Research suggests that this compound absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []

Q7: Does the particle size of this compound affect its dissolution and bioavailability?

A7: Yes, studies have demonstrated that smaller particle sizes of this compound, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []

Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound?

A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound. Further research is needed to fully characterize these aspects.

Q9: What are the key in vitro and in vivo models used to study the effects of this compound?

A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of this compound:

- Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []

- Chondrocytes to evaluate anti-inflammatory effects. []

- Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]

- C2C12 myotubes to study skeletal muscle regeneration. []

- Caco-2 cells to assess intestinal permeability. []

- Rodent models of osteoporosis have been used to evaluate the bone-protective effects of this compound. [, ]

- Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of this compound. []

- Mouse models of osteoarthritis have been used to investigate the potential of this compound in alleviating joint degeneration. []

- Rat models of skeletal muscle injury have been employed to explore the role of this compound in muscle regeneration. []

Q10: What are the potential therapeutic applications of this compound based on in vitro and in vivo studies?

A10: Preclinical studies suggest potential therapeutic applications for this compound in various areas:

- Osteoporosis: this compound's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]

- Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []

- Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []

- Periodontitis: Research suggests that this compound may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]

- Skeletal Muscle Injury: this compound’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []

Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in humans?

A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of this compound, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.

Q12: What are the common analytical techniques used to quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

Q13: How do researchers ensure the quality control of this compound during research and development?

A13: Quality control measures typically involve:

- Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []

Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of this compound?

A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in this compound content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.